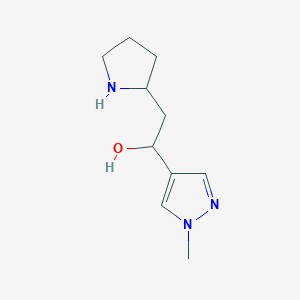

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9/h6-7,9-11,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCKBJBQXWOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CC2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

Research indicates that 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol exhibits notable pharmacological properties, particularly as an inhibitor in specific biochemical pathways. For instance, studies have shown its effectiveness in modulating the activity of certain enzymes involved in metabolic processes, which can be crucial for developing treatments for metabolic disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's anticancer properties. The research demonstrated that this compound could inhibit the proliferation of cancer cells in vitro by inducing apoptosis through a mitochondrial pathway. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology .

Material Science Applications

Polymer Chemistry

The compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions, leading to materials with improved thermal stability and mechanical strength.

Table 1: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Agricultural Chemistry Applications

Pesticide Development

The compound's structural features have led to investigations into its efficacy as a pesticide. Preliminary studies suggest that it may possess insecticidal properties against common agricultural pests, making it a candidate for developing safer and more effective pest control agents.

Case Study: Insecticidal Efficacy

In trials conducted on crops affected by aphids, the application of formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls. The compound was shown to disrupt the nervous system of insects, leading to increased mortality rates .

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol are compared below with four related pyrazole derivatives.

Table 1: Molecular and Physicochemical Properties

*Physical state inferred from storage conditions (e.g., room temperature).

Structural and Functional Differences

Pyrazole vs. Pyrrolidine-Pyrazole Hybrid: The target compound uniquely combines a pyrrolidine ring with a pyrazole system, distinguishing it from simpler derivatives like 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, which lacks the pyrrolidine group.

Substituent Effects: Sulfonylethyl Group: The sulfonylethyl substituent in 1-[1-(2-methanesulfonylethyl)...ethan-1-ol increases molecular weight and introduces electron-withdrawing effects, which may alter reactivity compared to the target compound’s hydroxyl group . Pyridine vs.

Actividad Biológica

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol, a compound with the CAS number 1427380-51-5, is of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. The structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives of pyrrolidine and pyrazole compounds. For instance, pyrrolidine derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Antifungal Activity

In vitro tests have also assessed the antifungal properties of similar compounds, revealing that certain derivatives possess notable activity against pathogenic fungi. The results indicate that modifications in the chemical structure significantly influence the biological activity .

Anticancer Activity

The anticancer potential of this compound has been examined through various assays. For example, derivatives containing hydrazone moieties demonstrated cytotoxic effects on non-small cell lung adenocarcinoma (A549) cells, with viability decreasing significantly upon treatment .

Table 2: Anticancer Activity Assay Results

| Compound Name | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Compound C | A549 | 31.4 | |

| Compound D | A549 | 74.5 | |

| This compound | TBD | TBD |

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Study on Pyrrolidine Derivatives : This study evaluated a series of pyrrolidine derivatives for their antibacterial and antifungal properties, establishing a correlation between structural modifications and bioactivity .

- Anticancer Screening : A comprehensive screening of various pyrazole derivatives revealed that specific substitutions led to enhanced anticancer activity against resistant cell lines .

- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve interference with cellular signaling pathways critical for pathogen survival and proliferation .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

- Construction of the pyrazole ring substituted with a methyl group at N1.

- Introduction of the pyrrolidin-2-yl ethan-1-ol side chain.

- Formation of the C-C or C-N bond linking the pyrazole and pyrrolidine units.

The preparation methods are often adapted from related pyrazolyl-piperazine or pyrazolyl-pyrrolidine compounds, involving multi-step sequences including condensation, cyclization, protection/deprotection, and reduction steps.

Preparation of the Pyrazole Core

The pyrazole moiety, specifically 1-methyl-1H-pyrazol-4-yl, is generally synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

Typical Reaction: Phenylhydrazine or substituted hydrazines react with β-dicarbonyl compounds (e.g., acetoacetate esters) under reflux in alcohol solvents with water-retaining agents, facilitating cyclization to form the pyrazole ring.

Key Reagents: Phenylhydrazine derivatives, ethyl acetoacetate or acetoacetic acid derivatives, alcohol solvents (ethanol, toluene), and water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate.

Reaction Conditions: Heating under reflux (75–85 °C) for 2–3 hours, followed by solvent removal under reduced pressure.

Cyclization and Condensation Steps

Cyclization of intermediates to form the pyrazole ring or related heterocycles can be facilitated by reagents such as Lawesson’s reagent or phosphorous oxychloride in the presence of organic bases (triethylamine, pyridine).

The use of Lawesson’s reagent is notable for converting keto or amide groups into thioamides, which can be part of the heterocyclic ring formation process.

Organic bases like triethylamine are preferred over pyridine for industrial synthesis due to toxicity concerns.

Representative Preparation Procedure (Adapted from Related Pyrazolyl-Piperazine Synthesis)

Analytical and Purity Considerations

Environmental and Industrial Considerations

The use of non-toxic solvents and bases is emphasized for large-scale production to reduce environmental impact and improve safety. For example, triethylamine is preferred over pyridine.

Water-retaining agents like anhydrous sodium sulfate or magnesium sulfate help maintain reaction efficiency and product yield.

The processes aim for high yields (up to 90%) with minimal waste generation, making them economically attractive for industrial synthesis.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pyrazole formation | Phenylhydrazine, ethyl acetoacetate | Ethanol, toluene | 75–110 °C reflux | Water-retaining agents used |

| Cyclization | Lawesson’s reagent | THF | 40–60 °C | Organic base (triethylamine) |

| Protection | Boc anhydride or equivalents | - | Room temp | Protect amino groups |

| Deprotection | Trifluoroacetic acid, HCl | - | Room temp | Remove protecting groups |

| Reductive amination | Sodium borohydride, sodium triacetoxyborohydride | Methanol, acetic acid | 0–25 °C | To install ethan-1-ol side chain |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol?

- Answer : The compound can be synthesized via asymmetric transfer hydrogenation using a chiral Ru catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve stereochemical control. This method is adapted from protocols for structurally similar alcohols, such as (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol . Cyclization reactions involving pyrazole precursors and Mannich-type condensations are also viable, as demonstrated in pyrazoline derivative syntheses .

Q. How can the purity and identity of this compound be validated post-synthesis?

- Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ = 210–280 nm) to assess purity .

- FTIR to confirm functional groups (e.g., OH stretch at ~3200–3500 cm⁻¹, pyrazole C=N at ~1500–1600 cm⁻¹) .

- NMR (¹H/¹³C) to verify substituent connectivity and stereochemistry. For example, the pyrrolidine ring protons resonate at δ 1.5–3.5 ppm, while pyrazole protons appear as singlets near δ 7.5–8.5 ppm .

Q. What crystallization strategies are recommended for structural elucidation?

- Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) is effective for growing single crystals of pyrazole derivatives. For refinement, use SHELXL (v.2018+) with intensity data collected at high resolution (d ≤ 0.8 Å). SHELXL’s robust handling of twinned data and hydrogen bonding networks is critical for resolving complex crystal structures .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during asymmetric synthesis?

- Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, temperature, solvent polarity). For example, Ru-catalyzed asymmetric hydrogenation achieves >90% enantiomeric excess (ee) under inert conditions (N₂ atmosphere, 60°C, THF solvent) . Monitor progress via chiral HPLC or polarimetry .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Answer : Use docking software (AutoDock Vina, Schrödinger Suite) paired with DFT calculations (Gaussian 16) to predict binding affinities. Focus on the pyrrolidine nitrogen and pyrazole ring as key pharmacophores. Molecular dynamics (MD) simulations (AMBER/CHARMM) can further assess stability in protein binding pockets .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Answer : Cross-validate using SC-XRD (single-crystal X-ray diffraction) to confirm absolute configuration. For ambiguous NMR signals (e.g., overlapping pyrrolidine protons), employ 2D techniques (COSY, NOESY) or isotopic labeling. Discrepancies in hydrogen bonding patterns are best resolved via SHELXL’s TWIN/BASF commands .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Answer : Protect the hydroxyl group (e.g., TBS or acetyl protection) prior to pyrazole modification. For electrophilic substitutions (e.g., nitration), use mild conditions (HNO₃/AcOH, 0–5°C) to avoid ring decomposition. Monitor via TLC and quench reactions with ice-cold NaHCO₃ .

Q. How do substituents on the pyrrolidine ring influence biological activity?

- Answer : Substituents alter lipophilicity and hydrogen-bonding capacity. For example, fluorination at the pyrrolidine β-position enhances blood-brain barrier penetration, while hydroxyl groups improve solubility. SAR studies on analogous compounds show that bulkier substituents reduce CYP450 metabolism .

Methodological Notes

- Crystallography : Always deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .

- Stereochemistry : Use Mosher’s method or electronic circular dichroism (ECD) to confirm ee for non-crystalline samples .

- Data Reproducibility : Archive raw spectral and crystallographic data in FAIR-compliant repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.